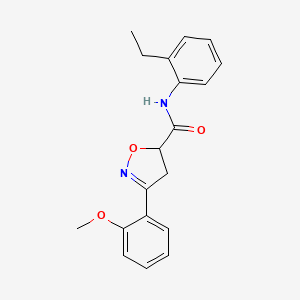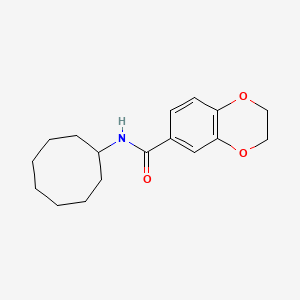![molecular formula C24H27NO3 B4647594 8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Vue d'ensemble
Description
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AMQ-1 and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
AMQ-1 has been studied for its potential applications in various scientific research fields. One of the main areas of research is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in various physiological processes and are targets for many drugs. AMQ-1 has been shown to selectively activate a specific subtype of GPCR, called GPR40. This activation leads to the release of insulin and has potential applications in the treatment of diabetes.
Mécanisme D'action
AMQ-1 binds to the GPR40 receptor and activates a signaling pathway that leads to the release of insulin. This pathway involves the activation of G proteins and the subsequent activation of intracellular signaling pathways. The exact mechanism of action of AMQ-1 is still being studied, but it is believed to involve the binding of AMQ-1 to a specific site on the GPR40 receptor.
Biochemical and Physiological Effects:
AMQ-1 has been shown to have various biochemical and physiological effects. In addition to its effects on insulin release, AMQ-1 has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. These effects are believed to be mediated through the activation of GPR40 and the subsequent activation of intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMQ-1 is its selectivity for GPR40. This selectivity allows for the specific activation of this receptor and the study of its downstream effects. However, one of the limitations of AMQ-1 is its potential toxicity. Studies have shown that high concentrations of AMQ-1 can lead to cell death, and further studies are needed to determine the safe concentration range for its use in scientific research.
Orientations Futures
There are many potential future directions for the study of AMQ-1. One area of research is in the development of drugs that target GPR40 for the treatment of diabetes. AMQ-1 has shown promise in this area, and further studies are needed to determine its efficacy and safety. Another area of research is in the study of the anti-inflammatory and anti-cancer effects of AMQ-1. These effects have potential applications in the treatment of various diseases, and further studies are needed to determine the mechanisms of action and potential therapeutic uses of AMQ-1.
Conclusion:
In conclusion, AMQ-1 is a synthetic compound that has been studied for its potential applications in scientific research. Its selectivity for GPR40 and its various biochemical and physiological effects make it a promising compound for further study. However, its potential toxicity and limitations must be taken into consideration when using it in lab experiments. The future directions of AMQ-1 include the development of drugs for the treatment of diabetes and the study of its anti-inflammatory and anti-cancer effects.
Propriétés
IUPAC Name |
8-[4-(4-methoxy-2-prop-2-enylphenoxy)butoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-4-8-20-17-21(26-3)13-14-22(20)27-15-5-6-16-28-23-10-7-9-19-12-11-18(2)25-24(19)23/h4,7,9-14,17H,1,5-6,8,15-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPUGJEIAPMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=C(C=C(C=C3)OC)CC=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)
![4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)

![3-cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4647548.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)

![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclopropanecarboxamide](/img/structure/B4647562.png)
![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![5-(2,4-dichlorophenyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4647576.png)
![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4647577.png)
![3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4647579.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4647587.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)
